molecular formula C15H12O3 B1621519 (4'-Formyl-biphenyl-4-yl)-acetic acid CAS No. 669713-90-0

(4'-Formyl-biphenyl-4-yl)-acetic acid

Cat. No. B1621519
CAS RN: 669713-90-0
M. Wt: 240.25 g/mol
InChI Key: VRIMIPHUAHCGAI-UHFFFAOYSA-N
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Description

“(4’-Formyl-biphenyl-4-yl)-acetic acid” is a chemical compound that has been mentioned in the context of the synthesis of high-quality sp2-carbon i-COFs . It’s used in the Knoevenagel reaction with N-ethyl-2,4,6-trimethylpyridinium halide .


Synthesis Analysis

The synthesis of this compound has been addressed in the context of creating a high-quality sp2-carbon i-COFs . The Knoevenagel reaction of N-ethyl-2,4,6-trimethylpyridinium halide with 1,3,5-tris-(4′-formyl-biphenyl-4-yl)triazine was used .


Chemical Reactions Analysis

The compound has been used in the Knoevenagel reaction to synthesize a high-quality sp2-carbon i-COFs . The resultant i-COFs were positively charged by the pyridine quaternary ammonium salts .

Scientific Research Applications

Synthesis of Porous Polyelectrolyte Frameworks (i-POPs)

(4’-Formyl-biphenyl-4-yl)-acetic acid: is instrumental in the synthesis of porous polyelectrolyte frameworks (i-POPs) . These frameworks are characterized by high surface areas, robust skeletons, tunable pores, and adjustable functionality. They serve as a platform for developing advanced organic materials. The compound’s ability to undergo post-ionization makes it valuable for creating i-POPs with specific charged functional groups, leading to applications in adsorption, separation, catalysis, sensing, ion conduction, and biomedical fields .

Building Blocks for Covalent Organic Frameworks (COFs)

This compound acts as a building block for covalent organic frameworks (COFs) . COFs are a class of porous materials that feature low-weight elements and strong covalent linkages. The symmetrical chemical structure of (4’-Formyl-biphenyl-4-yl)-acetic acid allows for its utilization in COFs, enhancing their properties and expanding their range of applications, particularly in gas adsorption, molecular separation, catalysis, and energy storage .

Optoelectronic Device Components

The electrochemical properties of (4’-Formyl-biphenyl-4-yl)-acetic acid derivatives make them suitable for use in optoelectronic devices . These include applications in Dye-Sensitized Solar Cells (DSSCs) and light-emitting diodes (LEDs) . The compound’s structure facilitates the design of photoactive molecules capable of self-assembling and interacting covalently with other building blocks, which is crucial for the development of novel COFs with great absorption properties and optoelectronic applications .

Photocatalytic Applications

Photocatalysis: is another significant application area. The compound can be incorporated into COF photocatalysts used in various photoredox catalysts. These applications span from photocatalytic water splitting and CO2 reduction to organic transformations and environmental pollutant degradation . The integration of (4’-Formyl-biphenyl-4-yl)-acetic acid into these frameworks can enhance their efficiency and stability .

Future Directions

The future directions of research involving “(4’-Formyl-biphenyl-4-yl)-acetic acid” could involve further exploration of its use in the synthesis of i-COFs and their applications . The interplay between surface chemistry, ionic interaction, and pore confinement that cooperatively promote the performance of i-POPs could be a focus of future research .

properties

IUPAC Name

2-[4-(4-formylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-10-12-3-7-14(8-4-12)13-5-1-11(2-6-13)9-15(17)18/h1-8,10H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIMIPHUAHCGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374692
Record name (4'-Formyl-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Formyl-biphenyl-4-yl)-acetic acid

CAS RN

669713-90-0
Record name (4'-Formyl-biphenyl-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-90-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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